molecular formula C18H21N5O2S B1666222 AZD5438 CAS No. 602306-29-6

AZD5438

Cat. No.: B1666222
CAS No.: 602306-29-6
M. Wt: 371.5 g/mol
InChI Key: WJRRGYBTGDJBFX-UHFFFAOYSA-N
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Description

AZD-5438 is a potent small molecule inhibitor of cyclin-dependent kinases 1, 2, and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. AZD-5438 has shown significant antiproliferative activity in various human tumor cell lines, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

AZD5438, also known as “4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine”, is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, and CDK9 . These kinases play crucial roles in cell cycle regulation, making them attractive targets for therapeutic intervention in cancer .

Mode of Action

This compound interacts with its targets (CDK1, CDK2, and CDK9) by inhibiting their activity, leading to growth inhibition . This inhibition results in the blocking of cell cycling at G2-M, S, and G1 phases . It also causes the inhibition of the phosphorylation of CDK substrates such as pRb, nucleolin, protein phosphatase 1a, and RNA polymerase II COOH-terminal domain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the cyclin D1-CDK4/p16/pRb/E2F signaling axis . By inhibiting key CDKs, this compound impairs this dysregulated cell cycle that drives tumorigenesis . Additionally, this compound has been found to modulate mitochondrial activity, which is crucial for energy production and various cellular processes .

Pharmacokinetics

This compound exhibits a relatively short plasma half-life of 1-3 hours, with Tmax occurring between 0.5-3.0 hours . Less than 1% of the parent compound is excreted in the urine, suggesting metabolism as the major clearance mechanism . The maximum well-tolerated dose was deemed to be 60 mg, which was associated with grade 1 nausea but no vomiting .

Result of Action

The molecular and cellular effects of this compound’s action include significant antiproliferative activity in human tumor cell lines, causing inhibition of the phosphorylation of CDK substrates and blocking cell cycling . In vivo, this compound reduced the proportion of actively cycling cells and inhibited human tumor xenograft growth . It also modulates mitochondrial activity and protects human neurons from mitochondrial toxins .

Biochemical Analysis

Biochemical Properties

AZD5438 interacts with several enzymes and proteins. It inhibits the phosphorylation of CDK substrates such as pRb, nucleolin, protein phosphatase 1a, and RNA polymerase II COOH-terminal domain . This interaction blocks cell cycling at G2-M, S, and G1 phases .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of CDK substrates, thereby blocking cell cycling . It also modulates mitochondrial activity and protects human neurons from mitochondrial toxins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as a potent inhibitor of CDKs 1, 2, and 9, leading to the inhibition of the phosphorylation of CDK substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to maintain suppression of biomarkers, such as phospho-pRbSer 249 /Thr 252, for up to 16 hours following a single oral dose . It also increases the complexity of the mitochondrial network over time .

Dosage Effects in Animal Models

In animal models, this compound has shown to inhibit human tumor xenograft growth when orally administered at either 50 mg/kg twice daily or 75 mg/kg once daily . The degree of radiosensitization by this compound was found to be greater in radioresistant cell lines .

Metabolic Pathways

This compound is involved in metabolic pathways related to cell cycle regulation. It inhibits CDKs, which play a crucial role in cell cycle progression . It also modulates mitochondrial activity, which is pivotal to various metabolic processes .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been explicitly mentioned in the literature, its ability to modulate mitochondrial activity suggests that it may be distributed within cells and tissues in a manner that allows it to interact with mitochondria .

Subcellular Localization

Given its effects on mitochondrial activity, it can be inferred that it may localize to the mitochondria within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

AZD-5438 is synthesized through a multi-step process involving the formation of a pyrimidine core, followed by the introduction of an imidazole ring and a sulfonyl group. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with an amine under basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced by reacting the pyrimidine intermediate with an imidazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of AZD-5438 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

AZD-5438 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AZD-5438

AZD-5438 is unique in its potent inhibition of cyclin-dependent kinases 1, 2, and 9, with minimal activity against other kinases. This selectivity makes it a valuable tool for studying the specific roles of these kinases in cell cycle regulation and cancer progression. Additionally, AZD-5438 has shown significant neuroprotective effects, which are not commonly observed with other cyclin-dependent kinase inhibitors .

Properties

IUPAC Name

4-(2-methyl-3-propan-2-ylimidazol-4-yl)-N-(4-methylsulfonylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-12(2)23-13(3)20-11-17(23)16-9-10-19-18(22-16)21-14-5-7-15(8-6-14)26(4,24)25/h5-12H,1-4H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRRGYBTGDJBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025680
Record name 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602306-29-6
Record name 4-[2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl]-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602306-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD 5438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0602306296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-5438
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276Z913G29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Titanium isopropoxide (188 μl, 0.62 mmol) was added to a mixture of 4-(1-isopropyl-2-methylimidazol-5-yl)-2-[4-(methylthio)anilino]pyrimidine (Method 86; 700 mg, 2.06 mmol) in butyl acetate (4.9 ml) and the mixture was heated to 50° C. Cumene hydroperoxide (800 μl, 4.32 mmol) was added over 40 minutes and the mixture was allowed to cool to 20° C. The resulting precipitate was collected by filtration, washed with butyl acetate and dried at 50° C. under vacuum to give the title compound (331 mg, 42%).
Quantity
800 μL
Type
reactant
Reaction Step One
Name
4-(1-isopropyl-2-methylimidazol-5-yl)-2-[4-(methylthio)anilino]pyrimidine
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
solvent
Reaction Step Two
Quantity
188 μL
Type
catalyst
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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